molecular formula C13H20N2O2 B6167485 benzyl N-methyl-N-[3-(methylamino)propyl]carbamate CAS No. 1621608-56-7

benzyl N-methyl-N-[3-(methylamino)propyl]carbamate

Cat. No.: B6167485
CAS No.: 1621608-56-7
M. Wt: 236.3
InChI Key:
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Description

Benzyl N-methyl-N-[3-(methylamino)propyl]carbamate is an organic compound with the molecular formula C12H18N2O2 It is a carbamate derivative that features a benzyl group attached to a carbamate moiety, which is further linked to a propyl chain containing a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-methyl-N-[3-(methylamino)propyl]carbamate typically involves the reaction of benzyl chloroformate with N-methyl-N-[3-(methylamino)propyl]amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-methyl-N-[3-(methylamino)propyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: N-oxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Substituted carbamates or benzyl derivatives.

Scientific Research Applications

Benzyl N-methyl-N-[3-(methylamino)propyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl N-methyl-N-[3-(methylamino)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[3-(methylamino)propyl]carbamate
  • Benzyl carbamate
  • N-methyl-N-[3-(dimethylamino)propyl]carbamate

Uniqueness

Benzyl N-methyl-N-[3-(methylamino)propyl]carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

1621608-56-7

Molecular Formula

C13H20N2O2

Molecular Weight

236.3

Purity

95

Origin of Product

United States

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